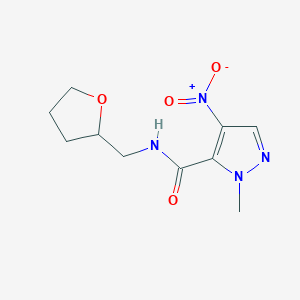
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid is a complex organic compound characterized by its intricate structure and multifaceted potential applications. This compound, due to its unique molecular configuration, has garnered interest in various scientific fields, from chemistry and biology to potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-(3,4-dihydroisoquinolin-2(1H)-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid generally involves multi-step organic reactions, often starting with the construction of the dihydroisoquinoline and purine frameworks separately, followed by the coupling of these fragments.
Industrial Production Methods
Industrial production typically scales up these laboratory procedures, optimizing for yield, purity, and cost-efficiency. The use of automated continuous flow reactors and optimized reaction conditions such as precise temperature control and solvent selection plays a crucial role.
化学反応の分析
Types of Reactions
This compound can undergo several types of chemical reactions:
Oxidation: : Introduction of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Removal of oxygen or addition of hydrogen, commonly using reagents like lithium aluminium hydride.
Substitution: : Replacement of one functional group with another, possible with reagents such as alkyl halides or nucleophiles.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, potassium permanganate.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products depend on the reaction type. Oxidation might yield more oxygen-rich compounds, while reduction will produce more saturated compounds. Substitution will yield derivatives based on the substituent introduced.
科学的研究の応用
The compound finds extensive use in:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Studying enzyme interactions due to its structural mimicry of biological substrates.
Medicine: : Potential therapeutic applications, particularly in drug design targeting specific biological pathways.
Industry: : As a precursor for manufacturing specialized organic compounds.
作用機序
The mechanism of action involves:
Molecular Targets: : Potential interactions with enzymes or receptors due to its structural similarity to biological molecules.
Pathways Involved: : It might interfere or modify biochemical pathways by binding to specific proteins or enzymes, thus altering their activity.
類似化合物との比較
Comparing with similar compounds, such as analogs of dihydroisoquinoline or purine derivatives, this compound stands out due to its combined structural features
Similar Compounds
2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid
1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl compounds
This compound’s fusion of two significant structural motifs results in a versatile molecule with broad-spectrum applications, making it a topic of substantial interest in scientific research and industrial applications.
特性
IUPAC Name |
2-[8-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4/c1-20-15-14(16(26)21(2)18(20)27)23(10-13(24)25)17(19-15)22-8-7-11-5-3-4-6-12(11)9-22/h3-6H,7-10H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAEULWKCMTTWFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCC4=CC=CC=C4C3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2446414.png)
![1-(3,5-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2446416.png)




![2-{[5-(3,4-dimethoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2446422.png)

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2446424.png)

![Benzo[d][1,3]dioxol-5-yl(4-(6-(3,4-dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)methanone](/img/structure/B2446427.png)
![N-(2-ethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2446430.png)

